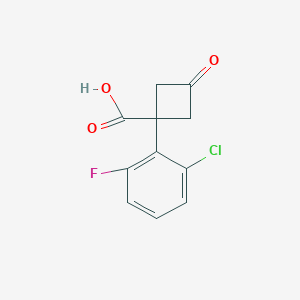
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclobutane ring with a carboxylic acid functional group and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced through a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: This compound has a similar phenyl ring with chloro and fluoro substituents but lacks the cyclobutane ring and carboxylic acid group.
2-Chloro-6-fluorophenylboronic acid: This compound also has a similar phenyl ring but contains a boronic acid group instead of the carboxylic acid group.
Uniqueness
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a carboxylic acid group, and a substituted phenyl ring. This unique structure imparts specific chemical and physical properties that can be leveraged for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H8ClFO3 |
|---|---|
Poids moléculaire |
242.63 g/mol |
Nom IUPAC |
1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClFO3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3H,4-5H2,(H,15,16) |
Clé InChI |
GLRXCENBVMPDDF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C2=C(C=CC=C2Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


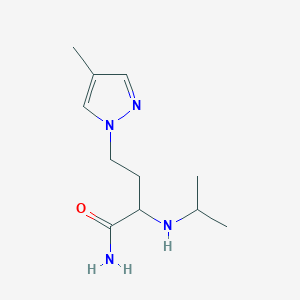
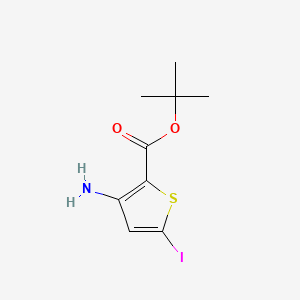
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)

![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
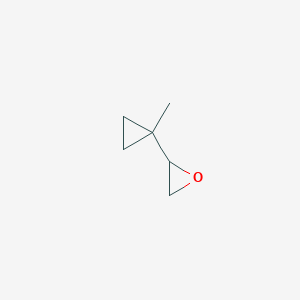
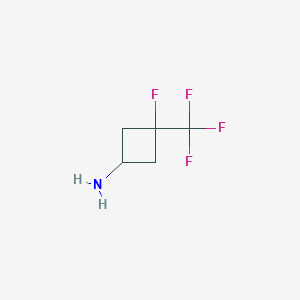
![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
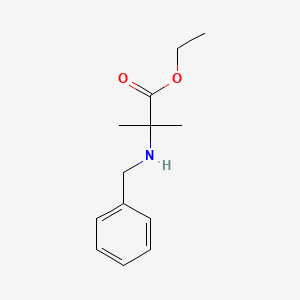
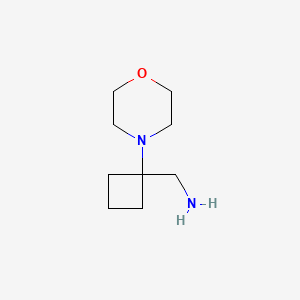
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
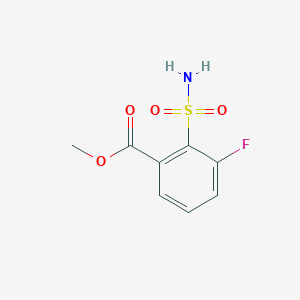
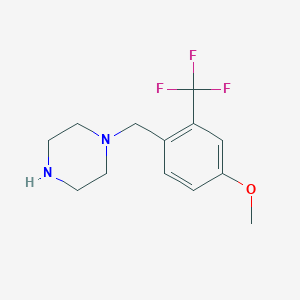
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
